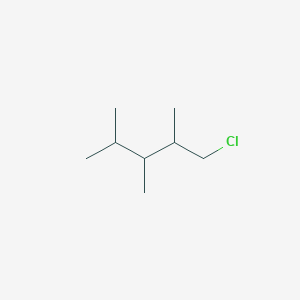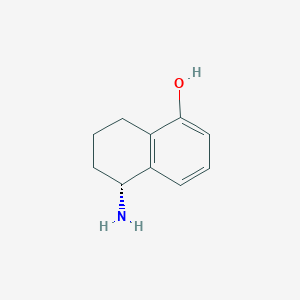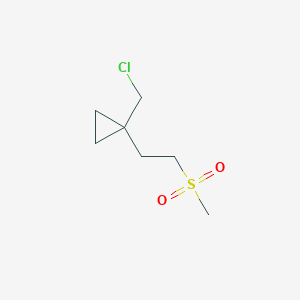
2-(2,2-Difluoropropyl)isoindoline-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,2-Difluoropropyl)isoindoline-1,3-dione is a chemical compound with the molecular formula C11H9F2NO2. It belongs to the class of isoindoline derivatives, which are known for their diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2-Difluoropropyl)isoindoline-1,3-dione typically involves the reaction of phthalic anhydride with 2,2-difluoropropylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as toluene, with the mixture being heated under reflux for several hours .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(2,2-Difluoropropyl)isoindoline-1,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Halogenation and other substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and halogenating agents like bromine. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield isoindoline-1,3-dione derivatives, while substitution reactions can produce various halogenated compounds .
Scientific Research Applications
2-(2,2-Difluoropropyl)isoindoline-1,3-dione has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Industry: It is used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 2-(2,2-Difluoropropyl)isoindoline-1,3-dione involves its interaction with specific molecular targets. For instance, it has been shown to modulate dopamine receptors, which are involved in various neurological processes. The compound’s ability to inhibit β-amyloid protein aggregation suggests its potential role in preventing or treating neurodegenerative diseases .
Comparison with Similar Compounds
Similar Compounds
Isoindoline-1,3-dione: A parent compound with similar structural features but lacking the difluoropropyl group.
Phthalimide: Another related compound used in various chemical syntheses.
Uniqueness
2-(2,2-Difluoropropyl)isoindoline-1,3-dione is unique due to the presence of the difluoropropyl group, which imparts distinct chemical and biological properties. This modification enhances its potential as a therapeutic agent and its reactivity in chemical transformations .
Properties
Molecular Formula |
C11H9F2NO2 |
|---|---|
Molecular Weight |
225.19 g/mol |
IUPAC Name |
2-(2,2-difluoropropyl)isoindole-1,3-dione |
InChI |
InChI=1S/C11H9F2NO2/c1-11(12,13)6-14-9(15)7-4-2-3-5-8(7)10(14)16/h2-5H,6H2,1H3 |
InChI Key |
CTKPAUQAXMHVDE-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN1C(=O)C2=CC=CC=C2C1=O)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-(Aminomethyl)-1,3-thiazol-2-yl]-2,2-dimethylpropanamide](/img/structure/B13168566.png)
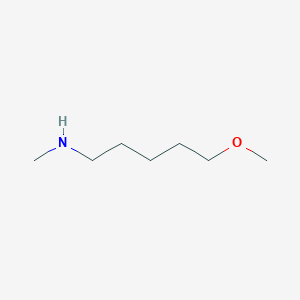
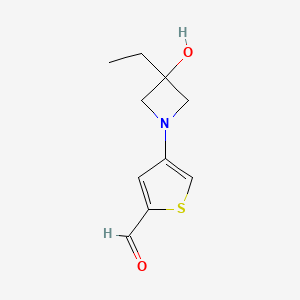

![6-(Cyclopentanesulfonyl)-6-azabicyclo[3.1.0]hexane](/img/structure/B13168592.png)
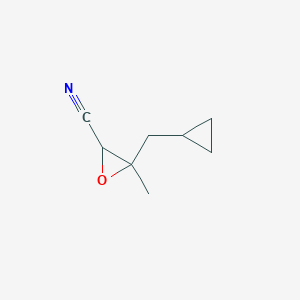

![[(3-Bromo-2-methylpropoxy)methyl]cyclopropane](/img/structure/B13168615.png)
![6-[3-(Hydroxymethyl)pyrrolidin-1-YL]pyridine-3-carbaldehyde](/img/structure/B13168618.png)
